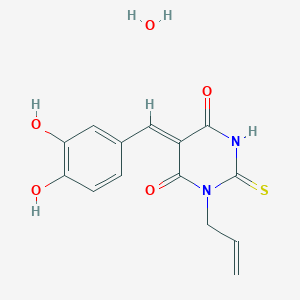
N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide, also known as BTZ043, is a novel compound that has shown promising results in the treatment of tuberculosis. This compound belongs to the class of benzothiazinones, which are known for their potent antimycobacterial activity.
Mecanismo De Acción
N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide works by inhibiting the enzyme DprE1, which is involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. This inhibition leads to the disruption of the cell wall, which ultimately results in the death of the bacteria. The specificity of this compound for DprE1 makes it a promising target for the development of new anti-tuberculosis drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo. It has been found to have minimal effects on human liver cells and has not shown any significant adverse effects in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide in lab experiments is its potent antimycobacterial activity. This compound has been shown to be effective against drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new anti-tuberculosis drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide. One potential direction is the development of new anti-tuberculosis drugs based on the structure of this compound. Another direction is the investigation of the use of this compound in the treatment of other bacterial infections. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound and to optimize its synthesis method for research purposes.
Métodos De Síntesis
The synthesis of N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 2-mercaptobenzothiazole, which is reacted with chloroacetyl chloride to form 2-chloroacetylbenzothiazole. This intermediate is then reacted with sodium azide to form 2-(azidomethyl)benzothiazole. The final step involves the reaction of 2-(azidomethyl)benzothiazole with benzyl isocyanate to form this compound.
Aplicaciones Científicas De Investigación
N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide has been extensively studied for its antimycobacterial activity. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, this compound has been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs. This compound has also been studied for its potential use in the treatment of other bacterial infections.
Propiedades
IUPAC Name |
N-benzyl-N-(1,3-thiazol-2-ylmethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(12-8-16-18-17-12)19(10-13-15-6-7-21-13)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLGATSLLPPODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=NC=CS2)C(=O)C3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-biphenyl-4-yl-5-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5401242.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5401258.png)
![8-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline](/img/structure/B5401262.png)
![2-(benzylsulfonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5401267.png)

![N-ethyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5401301.png)
![1-[1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5401302.png)
![4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole](/img/structure/B5401309.png)
![4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5401313.png)
![N-benzyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5401317.png)
![methyl 1-{[(2-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5401327.png)
![N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5401328.png)
![4-[(2-ethoxybenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5401336.png)
![N-[2-(acetylamino)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5401342.png)
